2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid
Description
2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) linkage and a propan-2-yl (isopropyl) carbamoyl substituent. Its molecular formula is C₁₂H₁₅NO₃S, with a molecular weight of 265.32 g/mol. The compound combines a polar carboxylic acid group with a lipophilic isopropyl carbamoyl moiety, suggesting moderate solubility in both aqueous and organic solvents.
Properties
IUPAC Name |
2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8(2)13-11(14)7-17-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFOOQXJWXGQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198860 | |
| Record name | 2-[[2-[(1-Methylethyl)amino]-2-oxoethyl]thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793727-60-3 | |
| Record name | 2-[[2-[(1-Methylethyl)amino]-2-oxoethyl]thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=793727-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(1-Methylethyl)amino]-2-oxoethyl]thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid involves several steps. One common method includes the reaction of 2-mercaptobenzoic acid with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a family of 2-sulfanylbenzoic acid derivatives, where variations in the carbamoyl substituent significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Comparative Properties of 2-Sulfanylbenzoic Acid Derivatives
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Estimated from experimental analogs.
Key Observations
Substituent Effects on Lipophilicity (LogP): The propan-2-yl group (LogP ~1.8) imparts moderate lipophilicity, balancing solubility and membrane permeability.
Biological Activity Trends: Halogenated analogs (e.g., 3,5-dichlorophenyl) exhibit stronger antibacterial activity due to electron-withdrawing effects enhancing target binding .
Crystallographic and Stability Insights:
- Carboxylic acid groups in these derivatives form intermolecular hydrogen bonds (e.g., O–H⋯O dimers in ), influencing crystal packing and stability .
- Bulky substituents (e.g., cycloheptyl) may sterically hinder enzymatic degradation, improving metabolic stability .
Computational Insights (AutoDock Vina)
Molecular docking studies (e.g., using AutoDock Vina ) predict that the propan-2-yl derivative binds moderately to bacterial efflux pump targets (e.g., AcrB in E. coli), while the 3,5-dichlorophenyl analog shows stronger binding affinity (~2× higher) due to hydrophobic interactions .
Biological Activity
2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid, also known by its CAS number 793727-60-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₂H₁₅NO₃S, with a molecular weight of 253.32 g/mol. The compound features a benzoic acid core modified with a sulfanyl and carbamoyl group, which are believed to contribute to its biological activities.
Biological Activity
1. Anticancer Activity
Recent studies have indicated that derivatives of benzoic acids, including compounds similar to this compound, exhibit significant anticancer properties. For instance, research involving thalidomide derivatives demonstrated potent growth inhibition of cancer cells without affecting non-tumorigenic cells at concentrations as low as 10 µM . This selectivity suggests that the compound may target specific pathways involved in tumorigenesis.
2. Enzyme Inhibition
The compound has been profiled against various enzymatic assays, revealing its potential as an inhibitor for several key enzymes involved in metabolic pathways. For example, in studies assessing the inhibition of cholinesterase and cytochrome P450 enzymes, compounds with similar structures showed varying degrees of activity . The inhibition profiles indicate that this compound may interact with multiple biological targets.
3. Mechanisms of Action
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the sulfanyl and carbamoyl groups may enhance its interaction with cellular targets, potentially leading to alterations in signaling pathways associated with cell proliferation and apoptosis .
Case Studies
Case Study 1: Antitumor Efficacy
A study examining a series of thalidomide derivatives found that certain modifications led to enhanced antitumor efficacy in murine liver cell lines. The compounds demonstrated selective targeting of tumorigenic cells while sparing healthy cells, indicating a promising therapeutic window for further development .
Case Study 2: Enzymatic Profiling
In a comprehensive profiling study involving over 900 chemicals, compounds structurally related to this compound were tested across various assays to determine their inhibitory effects on critical enzymes. Results indicated significant inhibition rates for cholinesterase and cytochrome P450 enzymes, suggesting potential applications in pharmacology and toxicology .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
